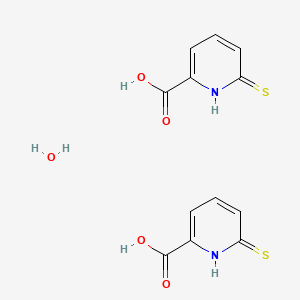
6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate is an organic compound with the molecular formula C6H5NO2S. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid and a sulfanylidene group. The hydrate form indicates the presence of water molecules associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-sulfanylidene-1H-pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with thiourea under basic conditions to form the corresponding thiopyridine derivative. This intermediate is then oxidized using hydrogen peroxide to yield the desired 6-sulfanylidene-1H-pyridine-2-carboxylic acid. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 6-sulfanylidene-1H-pyridine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-sulfanylidene-1H-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-sulfanylidene-1H-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-sulfanylidene-1H-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-mercaptopicolinic acid
- 6-thioxo-1,6-dihydro-2-pyridinecarboxylic acid
Uniqueness
6-sulfanylidene-1H-pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
CAS No. |
65518-51-6 |
|---|---|
Molecular Formula |
C12H12N2O5S2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-sulfanylidene-1H-pyridine-2-carboxylic acid;hydrate |
InChI |
InChI=1S/2C6H5NO2S.H2O/c2*8-6(9)4-2-1-3-5(10)7-4;/h2*1-3H,(H,7,10)(H,8,9);1H2 |
InChI Key |
DADVUPQCVKINSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)NC(=C1)C(=O)O.C1=CC(=S)NC(=C1)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















